GAT1 Transporter Binding Affinity: Cyclopentyl vs. Cyclopropyl N-Substitution Produces a ~19-Fold Shift in Affinity
In competitive mass-spectrometry-based binding assays using human GAT1 expressed in HEK293 cells, 2-amino-1-(4-cyclopentylpiperazin-1-yl)propan-1-one exhibited a Ki of 1100 nM [1]. The direct N-cyclopropyl analog—2-amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one—tested in a human GAT1 [2H6]GABA uptake assay in COS cells yielded a Kd of 58 nM [2]. This represents an approximately 19-fold loss in apparent affinity upon replacement of the cyclopropyl group with cyclopentyl, indicating that the bulkier, more lipophilic cyclopentyl substituent is not tolerated equally at the GAT1 orthosteric site.
| Evidence Dimension | Binding affinity at human GAT1 transporter |
|---|---|
| Target Compound Data | Ki = 1100 nM (1.10E+3 nM) |
| Comparator Or Baseline | 2-Amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one: Kd = 58 nM (human GAT1) |
| Quantified Difference | Approximately 19-fold lower affinity (cyclopentyl vs. cyclopropyl) |
| Conditions | Target: human GAT1 expressed in HEK293 cells, competitive MS binding assay using NO71156 as unlabelled marker [1]; Comparator: human GAT1 expressed in COS cells, [2H6]GABA uptake assay at 1 µM [2]. |
Why This Matters
For researchers screening against GAT1, selecting the cyclopentyl analog over the cyclopropyl analog introduces a measurable, quantifiable difference in target engagement that directly impacts hit identification and SAR interpretation.
- [1] BindingDB. BDBM50063508 (CHEMBL3398500): Ki = 1.10E+3 nM, human GAT1 expressed in HEK293 cells, competitive MS binding assay with NO71156. View Source
- [2] BindingDB. BDBM50518149 (CHEMBL4537310): Kd = 58 nM, human GAT1 expressed in COS cells, [2H6]GABA uptake assay for 2-amino-1-(4-cyclopropylpiperazin-1-yl)propan-1-one. View Source
